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Compound of Interest

Compound Name:
2-(Difluoromethoxy)-4-

methylaniline

CAS No.: 39211-56-8

Cat. No.: B1638659

Get Quote

CAS: 22236-04-0 | Formula:

| Molecular Weight: 173.16 g/mol

Executive Summary
This technical guide provides a comprehensive analysis of 2-(difluoromethoxy)-4-
methylaniline, a critical fluorinated building block in medicinal chemistry. Unlike simple alkoxy

anilines, the inclusion of the difluoromethoxy (

) group imparts unique physicochemical properties—specifically acting as a lipophilic hydrogen
bond donor and a metabolic blocker.[1] This compound serves as a strategic scaffold for
optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of kinase
inhibitors and GPCR ligands.
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While "2-(Difluoromethoxy)-4-methylaniline" is the widely accepted IUPAC-compatible name

used in commerce, the rigorous systematic nomenclature follows the priority rules for benzene

derivatives:

Principal Functional Group: Amine (

)

Suffix: -amine (Parent: Benzenamine).

Substituents:

Methyl group (

) at position 4.

Difluoromethoxy group (

) at position 2.[2]

Systematic Name:2-(Difluoromethoxy)-4-methylbenzenamine.

Physicochemical Profile
The

motif is not merely a "capped" alcohol; it is a bioisostere with distinct electronic properties.
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Property Value / Description Impact on Drug Design

Appearance Colorless to pale yellow liquid
Handling as neat oil requires

inert atmosphere.

Density
High density due to difluoro-

substitution.

Boiling Point (760 mmHg)

High boiling point indicates

significant intermolecular

forces.

pKa (Conjugate Acid)

Lower than p-toluidine (5.1)

due to the electron-

withdrawing

group (Inductive effect

).

H-Bonding Donor (Weak) & Acceptor

The

proton is acidic enough to act

as a weak H-bond donor (

-hole interaction).

Lipophilicity (

)

More lipophilic than the

methoxy analog (

), improving membrane

permeability.

Synthetic Pathways
The synthesis of 2-(difluoromethoxy)-4-methylaniline typically proceeds via the

difluoromethylation of phenols followed by reduction, or direct difluoromethylation of the aniline

precursor if chemoselectivity allows. The industry-standard route utilizes difluorocarbene (

) insertion.

Primary Route: Difluorocarbene Insertion
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This protocol avoids ozone-depleting Freon-22 gas by using Sodium Chlorodifluoroacetate as a

solid carbene source.

Step 1: O-Difluoromethylation
Precursor: 2-Nitro-4-methylphenol.

Reagent: Sodium chlorodifluoroacetate (

).

Solvent/Base: DMF /

.

Mechanism: Thermal decomposition of the acetate generates

in situ, which inserts into the phenolate oxygen.

Step 2: Nitro Reduction
Intermediate: 2-(Difluoromethoxy)-4-methyl-1-nitrobenzene.

Reagent:

(Pd/C) or

.

Product: 2-(Difluoromethoxy)-4-methylaniline.[3][4]

Synthesis Workflow Diagram
The following diagram illustrates the critical process flow and decision gates for synthesizing

this compound.
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Starting Material:
2-Nitro-4-methylphenol

Intermediate:
Difluorocarbene [:CF2]

  Base (K2CO3), DMF, 90°C  

Reagent:
ClCF2CO2Na (Solid source)

  Thermal Decomp  

Intermediate:
2-(Difluoromethoxy)-4-methyl-1-nitrobenzene

  O-Insertion  

Reduction Step:
H2, Pd/C (50 psi)

Target Product:
2-(Difluoromethoxy)-4-methylaniline

  >95% Yield  

Click to download full resolution via product page

Figure 1: Step-wise synthesis via difluorocarbene insertion, utilizing solid-state reagents for

safety and scalability.

Experimental Protocol: O-Difluoromethylation
Objective: Synthesis of the intermediate 2-(difluoromethoxy)-4-methyl-1-nitrobenzene.
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Safety Warning:This reaction generates

gas. Ensure adequate venting.

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux

condenser, and internal thermometer.

Charging: Add 2-nitro-4-methylphenol (10.0 g, 65.3 mmol),

(13.5 g, 98.0 mmol), and anhydrous DMF (100 mL).

Heating: Heat the mixture to 100°C under

atmosphere for 30 minutes to form the phenolate.

Addition: Slowly add Sodium chlorodifluoroacetate (19.9 g, 130.6 mmol) in 4 portions over 1

hour. Note: Vigorous bubbling will occur.

Reaction: Stir at 100°C for 4 hours. Monitor via TLC (20% EtOAc/Hexane).

Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Ethyl Acetate (

).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography.

Medicinal Chemistry Applications
The 2-(difluoromethoxy)-4-methylaniline scaffold is highly valued for its ability to modulate

the "Lipophilic Hydrogen Bond Donor" parameter.

Bioisosteric Rationale
Metabolic Stability: The

bond is resistant to Cytochrome P450 oxidation. Unlike a methoxy group (

), which is rapidly demethylated to a phenol, the
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group persists, extending the drug's half-life (

).

Conformational Lock: The steric bulk of the

group (Van der Waals radius

Å for F vs

Å for H) forces the aniline ring into specific conformations, often favoring orthogonality in
biaryl systems.

SAR Logic Diagram
This diagram details how the

group influences binding affinity and pharmacokinetics compared to standard substituents.

Scaffold:
2-(Difluoromethoxy)-4-methylaniline

Metabolic Stability
(Blocks O-dealkylation)

  C-F Bond Strength  

Lipophilicity (LogP)
(Membrane Permeability)

  Fluorine Effect  

H-Bond Donor
(C-F---H-N Interactions)

  Acidic CF2-H  

Extended Half-life

Improved CNS Penetration

Unique Binding Selectivity
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Figure 2: Structure-Activity Relationship (SAR) impact of the difluoromethoxy group on drug

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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